5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde is an organic compound with a unique structure that includes a hydroxy group, a methylbutynyl group, and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with 3-hydroxy-3-methylbut-1-yne under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(3-oxo-3-methylbut-1-yn-1-yl)-2-methoxybenzoic acid.
Reduction: Formation of 5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and aldehyde groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)nicotinic acid
- 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)furan-2-carboxylic acid
- 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde
Uniqueness
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
142706-51-2 |
---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-(3-hydroxy-3-methylbut-1-ynyl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C13H14O3/c1-13(2,15)7-6-10-4-5-12(16-3)11(8-10)9-14/h4-5,8-9,15H,1-3H3 |
InChI Key |
QESXRKBNESBUAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC(=C(C=C1)OC)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.